molecular formula C5H4BrNO B086726 2-Bromopyridine 1-oxide CAS No. 14305-17-0

2-Bromopyridine 1-oxide

Cat. No. B086726
CAS RN: 14305-17-0
M. Wt: 174 g/mol
InChI Key: NJCMNBWUKHLGIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 2-Bromopyridine 1-oxide, such as 2-Aminopyridinium(2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium)tetrabromocuprate(II), involves processes like photoirradiation and electrophilic bromination of substituted pyridine rings (Luque et al., 1997). Another method, starting with 2-amino6-methylpyridine, includes steps such as diazotization, bromation, and oxidation (Xu Liang, 2010).

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-nitropyridine N-oxide, a related compound, reveals an orthorhombic space group with significant hydrogen bonding and van der Waals interactions. The Br ion is nearly coplanar with the pyridine ring (Hanuza et al., 2002).

Chemical Reactions and Properties

This compound derivatives exhibit a range of chemical reactions, including substitutions at α-, β-, and γ-ring carbons with 1-adamantanethiol (Prachayasittikul et al., 1991). Reactions with potassium amide in liquid ammonia have also been observed, following an elimination-addition mechanism (Peereboom & Hertog, 2010).

Physical Properties Analysis

Studies on compounds like 2-Bromo-4-hydroxypyridine have provided insights into the hydrogen and halogen bonding in the crystalline structure, highlighting the significance of such interactions in determining physical properties (Monroe & Turnbull, 2019).

Chemical Properties Analysis

The chemical properties of this compound and its derivatives have been extensively studied. For example, the magnesiation of pyridine N-oxides via iodine or bromine-magnesium exchange has shown to be an effective method for functionalizing these compounds (Duan et al., 2009).

Scientific Research Applications

  • Magnesiation of Pyridine N-oxides for Functionalization

    Iodo- or 2-bromopyridine N-oxides can be magnesiated using i-PrMgCl x LiCl through iodine or bromine-magnesium exchange. This method allows for the regioselective magnesiation of the bromine adjacent to pyridine N-oxide, useful in synthesizing various substituted pyridine N-oxide systems, and has been successfully applied to the total synthesis of caerulomycins E and A (Duan et al., 2009).

  • Reactions with Potassium Amide in Liquid Ammonia

    3-Bromopyridine 1-oxide and its derivatives react with potassium amide in liquid ammonia through an elimination-addition mechanism. The reaction pathway varies based on the character and position of the substituent (Peereboom & Hertog, 2010).

  • Crystal Structure and Vibrational Spectra Analysis

    The study of 2-Bromo-4-nitropyridine N-oxide's crystal structure and vibrational spectra provides insights into the molecule's geometry and intermolecular interactions. This research is significant for understanding the physical properties of such compounds (Hanuza et al., 2002).

  • Bromination in Fuming Sulphuric Acid

    Pyridine-N-oxide's bromination with a mixture of bromine and fuming sulphuric acid yields various bromopyridine-N-oxides. This research discusses the reaction mechanism and its variations under different conditions (Ammers et al., 1962).

  • Large-Scale Synthesis of 2,6-Diamino-4-bromopyridine

    A novel synthetic route for 2,6-diamino-4-bromopyridine, starting from 2,4-dibromopyridine-N-oxide, has been developed. This synthesis is important for pharmaceutical and chemical intermediates (Nettekoven & Jenny, 2003).

  • Reactivity of Mer-[ReOBr3(bipy)] with Nitric Oxide

    The reactivity of mer-[ReOBr3(bipy)] towards gaseous nitric oxide has been investigated, providing insights into the complex formation and structural characterization of such reactions (Machura et al., 2003).

Safety and Hazards

2-Bromopyridine 1-oxide is a flammable liquid and vapor. It is toxic if swallowed and fatal in contact with skin. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .

Mechanism of Action

Target of Action

2-Bromopyridine 1-oxide is an organic compound that is widely used as a building block in organic synthesis . It is also used as an intermediate for the synthesis of Pyridine derivatives . The primary targets of this compound are the molecules that it interacts with during these synthesis processes.

Mode of Action

The compound interacts with its targets through various cross-coupling reactions, forming C−N bonds . It can also act as a reactant in Negishi cross-coupling reactions with aryl halides, catalyzed by palladium . Furthermore, it can participate in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst .

Biochemical Pathways

Its role in various synthesis processes suggests that it can influence a wide range of biochemical pathways, particularly those involving the formation of c−n bonds and cross-coupling reactions .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role as a reactant in various synthesis processes. It contributes to the formation of new compounds, such as 2′-pyridyldifluoroacetate , and can influence the structure and properties of the resulting molecules.

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the presence of other reactants, the use of catalysts, and the specific conditions of the reaction, such as temperature and pH. For instance, its role in the synthesis of 2′-pyridyldifluoroacetate requires the presence of ethyl bromodifluoroacetate and copper as a catalyst .

properties

IUPAC Name

2-bromo-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-5-3-1-2-4-7(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCMNBWUKHLGIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)Br)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80306113
Record name 2-Bromopyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14305-17-0
Record name 2-Bromopyridine-1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014305170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14305-17-0
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Record name 2-Bromopyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMOPYRIDINE-1-OXIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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